molecular formula C16H15NO B1412381 2-Benzylisoindoline-5-carbaldehyde CAS No. 1446282-08-1

2-Benzylisoindoline-5-carbaldehyde

Cat. No.: B1412381
CAS No.: 1446282-08-1
M. Wt: 237.3 g/mol
InChI Key: WGXRXXWXLXWGFP-UHFFFAOYSA-N
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Description

2-Benzylisoindoline-5-carbaldehyde is a versatile small molecule scaffold with the chemical formula C16H15NO and a molecular weight of 237.3 g/mol . This compound is part of the isoindoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylisoindoline-5-carbaldehyde typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction is carried out at room temperature, followed by the addition of an aldehyde group through formylation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzylisoindoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: 2-Benzylisoindoline-5-carboxylic acid.

    Reduction: 2-Benzylisoindoline-5-methanol.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzylisoindoline-5-carbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzylisoindoline-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylisoindoline-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-Benzylisoindoline-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Benzylisoindoline-5-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

2-Benzylisoindoline-5-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its structural features also contribute to its potential as a versatile scaffold in medicinal chemistry and drug development.

Properties

IUPAC Name

2-benzyl-1,3-dihydroisoindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,12H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXRXXWXLXWGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184028
Record name 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446282-08-1
Record name 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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